methyl 3,4,5-triethoxybenzoate
Overview
Description
Methyl 3,4,5-triethoxybenzoate is a useful research compound. Its molecular formula is C14H20O5 and its molecular weight is 268.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.13107373 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Transformations by Anaerobic Bacteria
Research by Neilson et al. (1987) explored the anaerobic transformation of chloroguaiacols, chloroveratroles, and chlorocatechols by stable consortia of anaerobic bacteria. In this context, 3,4,5-trimethoxybenzoate (a closely related compound to methyl 3,4,5-triethoxybenzoate) demonstrated significant roles in the metabolic pathways, affecting the environmental degradation of various compounds in anaerobic sediments (Neilson et al., 1987).
Supramolecular Chemistry
Balagurusamy et al. (1997) described the design and synthesis of spherical supramolecular dendrimers using monodendrons based on methyl 3,4,5-trihydroxybenzoate. This compound played a critical role in forming novel thermotropic cubic liquid-crystalline phases, which are significant in the field of materials science and nanotechnology (Balagurusamy et al., 1997).
Chemical Synthesis
The synthesis of methyl 3,4,5-trimethoxybenzoate from gallic acid was explored by Jia (2002). This research is crucial for understanding the chemical pathways and methods for synthesizing this compound, offering insights into its production and potential applications in various fields (Jia, 2002).
Antioxidant Activities
Choi et al. (2002) studied the antioxidative activities of compounds isolated from Korean Rhus vernicifera, including methyl 3,4,5-trihydroxybenzoate (similar to this compound). Their research highlights the potential of this compound as a potent antioxidant, which can be used in food additives and pharmaceuticals (Choi et al., 2002).
Nanoparticle Carriers in Agriculture
Campos et al. (2015) investigated the use of solid lipid nanoparticles and polymeric nanocapsules as carriers for agricultural fungicides, including this compound. This study is significant for the development of more efficient and environmentally friendly agricultural practices (Campos et al., 2015).
Neuroprotective Effects
Cai et al. (2016) explored the neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative stress in SH-SY5Y human neuroblastoma cells. This study provides insights into the potential therapeutic applications of similar compounds, like this compound, in neuroprotection and treatment of neurological disorders (Cai et al., 2016).
Properties
IUPAC Name |
methyl 3,4,5-triethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-5-17-11-8-10(14(15)16-4)9-12(18-6-2)13(11)19-7-3/h8-9H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXHLTFMRSQMPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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